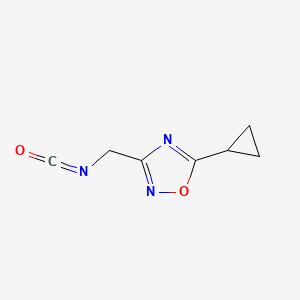
5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a cyclopropyl group, an isocyanatomethyl group, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable nitrile oxide precursor, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. For example, a three-step process involving oximation, chlorination, and cycloaddition can be developed in a continuous flow mode to produce the compound in high yields .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The isocyanatomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted oxadiazoles, amines, and other derivatives that retain the core structure of the original compound.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific electronic or mechanical properties
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The isocyanatomethyl group is particularly reactive and can form stable adducts with nucleophilic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Cyclopropyl-3-isoxazolylmethanol
- 5-Cyclopropyl-3-phenylisoxazole
- 3-Ethyl-5-isoxazolylmethanol
Uniqueness
5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole is unique due to the presence of the isocyanatomethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for designing enzyme inhibitors or receptor modulators .
Eigenschaften
CAS-Nummer |
115618-79-6 |
|---|---|
Molekularformel |
C7H7N3O2 |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
5-cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H7N3O2/c11-4-8-3-6-9-7(12-10-6)5-1-2-5/h5H,1-3H2 |
InChI-Schlüssel |
WMRXQHMITJEKML-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=NO2)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


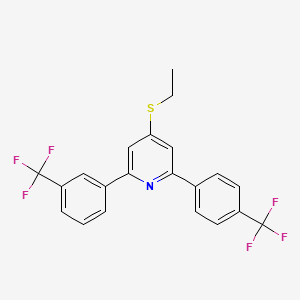
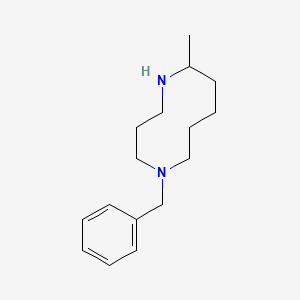
![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
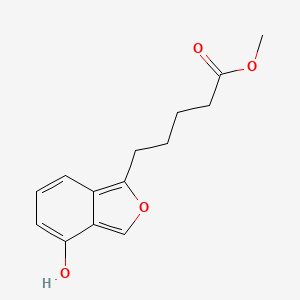
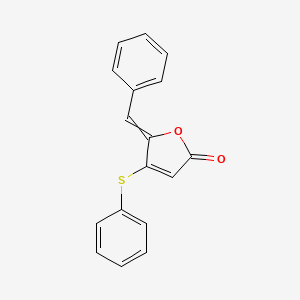
![Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14305859.png)

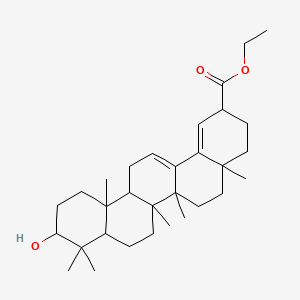
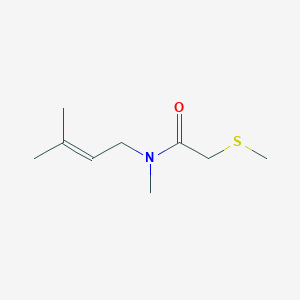
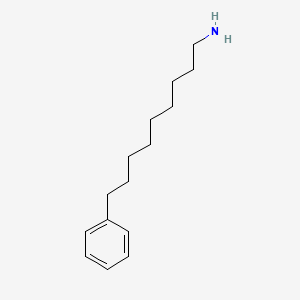


![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
